5-Phenyl-3-trifluoromethoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-10(6-11(17)8-12)9-4-2-1-3-5-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENHINRNAOPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686490 | |
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-25-3 | |
| Record name | 5-(Trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenyl 3 Trifluoromethoxyphenol and Analogous Structures
Retrosynthetic Analysis and Key Precursor Identification for 5-Phenyl-3-trifluoromethoxyphenol
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a variety of plausible synthetic routes. The primary disconnections involve the carbon-carbon bond of the biphenyl (B1667301) system and the carbon-oxygen bonds of the phenol (B47542) and trifluoromethoxy ether.
One logical approach is to disconnect the biphenyl bond, suggesting a cross-coupling reaction as the key bond-forming step. This leads to two primary precursor types: a substituted halobenzene and a corresponding phenylboronic acid (or other organometallic reagent). Specifically, this could involve the coupling of a 3-halo-5-(trifluoromethoxy)phenol derivative with phenylboronic acid or, alternatively, coupling 3-hydroxy-5-phenyl-halobenzene with a trifluoromethoxylation reagent.
Another key retrosynthetic step is the formation of the trifluoromethoxy group. This ether linkage can be envisioned to be formed from a phenolic precursor. Therefore, a key intermediate would be 5-phenyl-resorcinol or a selectively protected derivative thereof.
Finally, the phenolic hydroxyl group itself can be introduced at a late stage of the synthesis, for instance, via the hydrolysis of a corresponding amine or ether. This suggests precursors like 3-amino-5-phenylphenol or a protected version of this compound where the hydroxyl group is masked.
Based on this analysis, the key precursors for the synthesis of this compound can be identified as:
Substituted halobenzenes (e.g., 1-bromo-3-nitro-5-phenylbenzene, 1-bromo-3,5-dinitrophenol)
Phenylboronic acids and their derivatives
Substituted phenols (e.g., 3,5-dihydroxybiphenyl)
Substituted anilines (e.g., 3-amino-5-phenylphenol)
Established Synthetic Routes to Trifluoromethoxyphenols
The synthesis of trifluoromethoxyphenols, key intermediates in the construction of the target molecule, can be achieved through several established methods. These routes focus on the introduction of either the hydroxyl or the trifluoromethoxy group onto a pre-existing aromatic ring.
Nucleophilic Aromatic Substitution Strategies for Hydroxyl Group Introduction
Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing a hydroxyl group onto an activated aromatic ring. For this strategy to be effective, the aromatic ring must be substituted with strong electron-withdrawing groups, typically nitro groups, positioned ortho and/or para to a suitable leaving group, such as a halogen. mdpi.com
In the context of trifluoromethoxyphenol synthesis, a potential substrate would be a halobenzene bearing a trifluoromethoxy group and one or more nitro groups. The reaction with a strong hydroxide (B78521) source, such as sodium hydroxide, would displace the halide to furnish the corresponding phenol. The reactivity of the aryl halide in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to that of SN1 and SN2 reactions. rsc.org
| Reactant | Conditions | Product | Yield |
| 2,4-dinitrochlorobenzene | aq. NaOH, rt | 2,4-dinitrophenol | High |
| p-chloronitrobenzene | NaOH, 130 °C | p-nitrophenol | Good |
Table 1: Examples of Nucleophilic Aromatic Substitution for Phenol Synthesis.
Diazotization and Subsequent Hydrolysis of Amines
The diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt, is a classical and versatile method for the preparation of phenols. This two-step process, often involving the Sandmeyer reaction for other transformations, allows for the introduction of a hydroxyl group in positions that may not be accessible through direct substitution methods. wikipedia.orglscollege.ac.inbyjus.com
The sequence begins with the treatment of a primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. wikipedia.orglscollege.ac.in Gentle heating of the aqueous solution of the diazonium salt then leads to the evolution of nitrogen gas and the formation of the corresponding phenol. The use of copper(I) oxide as a catalyst can facilitate this hydrolysis at room temperature. wikipedia.org
For the synthesis of a trifluoromethoxyphenol, this would entail the diazotization of a trifluoromethoxyaniline.
| Starting Material | Reagents | Intermediate | Product |
| Aryl Amine | 1. NaNO₂, HCl, 0-5 °C | Aryl Diazonium Salt | Aryl Halide/Cyanide/Phenol |
| 3-(Trifluoromethoxy)aniline | 1. NaNO₂, H₂SO₄, H₂O | 3-(Trifluoromethoxy)benzenediazonium sulfate | 3-(Trifluoromethoxy)phenol |
Table 2: Diazotization-Hydrolysis for Phenol Synthesis.
Halogen Exchange and Trifluoromethylation Approaches
The introduction of the trifluoromethoxy group often proceeds through a trifluoromethylation step, as direct trifluoromethoxylation can be challenging. One common strategy involves the conversion of a phenolic hydroxyl group into a trifluoromethyl ether. A two-step procedure involving the formation of an aryl xanthate from a phenol, followed by reaction with a fluorinating agent, has been reported for the synthesis of aryl trifluoromethyl ethers. nih.govberkeley.edu
Alternatively, direct trifluoromethylation of aryl halides can be achieved using various reagents. wikipedia.orgresearchgate.netnih.gov Copper-catalyzed trifluoromethylation of aryl halides is a prominent method. nih.govacs.org Reagents like trifluoromethyltrimethylsilane (TMSCF₃), in combination with a fluoride (B91410) source, are used for nucleophilic trifluoromethylation. wikipedia.org Electrophilic trifluoromethylating reagents are also available. wikipedia.org
The synthesis of aryl trifluoromethyl ethers can also be accomplished by the reaction of phenols with a trifluoromethylating agent. beilstein-journals.org For instance, a method for the synthesis of aryl trifluoromethyl ethers from phenols involves their conversion to aryl xanthates followed by treatment with XtalFluor-E and an activating agent. nih.gov
Advanced Synthetic Pathways for this compound Framework Construction
The construction of the biphenyl core of this compound is a critical step that can be achieved through modern cross-coupling reactions. Once the biphenyl structure is in place, functional group interconversions, such as the liberation of the phenolic hydroxyl group, complete the synthesis.
Benzylation-Hydrogenolysis Methodologies for Phenol Liberation
In a multi-step synthesis, it is often necessary to protect reactive functional groups. The hydroxyl group of a phenol is commonly protected as a benzyl (B1604629) ether due to its stability under a wide range of reaction conditions and its facile removal by hydrogenolysis. wikipedia.orggoogle.com
The benzylation of a phenol is typically achieved via a Williamson ether synthesis, where the phenoxide, generated by a base such as sodium hydride, reacts with benzyl bromide. wikipedia.org Palladium-catalyzed methods for the benzylation of phenols under neutral conditions have also been developed. researchgate.net
The final deprotection step to liberate the free phenol is accomplished by catalytic hydrogenolysis. ambeed.com This reaction involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). acsgcipr.org Catalytic transfer hydrogenolysis, using a hydrogen donor like 2-propanol or formic acid in the presence of a palladium catalyst, offers a safer alternative to using hydrogen gas. cdnsciencepub.comiucr.org
| Protected Phenol | Deprotection Conditions | Product |
| Aryl Benzyl Ether | H₂, Pd/C | Phenol |
| Aryl Benzyl Ether | 2-Propanol, Pd/C | Phenol |
Table 3: Benzylation-Hydrogenolysis for Phenol Liberation.
This strategy would be particularly useful in the synthesis of this compound if the hydroxyl group needs to be protected during the construction of the biphenyl framework via a cross-coupling reaction. For example, a 3-benzyloxy-5-bromobenzene could be coupled with phenylboronic acid, followed by hydrogenolysis of the resulting biphenyl ether to yield 5-phenyl-3-phenol.
Cross-Coupling Reactions for Phenyl Group Installation
The introduction of a phenyl group onto an aromatic ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
In a typical synthesis of this compound, a key intermediate would be a halogenated phenol derivative, such as 3-bromo-5-trifluoromethoxyphenol or 3-iodo-5-trifluoromethoxyphenol. This intermediate can be coupled with phenylboronic acid in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is critical for achieving high efficiency. Sterically hindered biarylphosphine ligands, such as SPhos and XPhos, have demonstrated high efficacy in coupling reactions involving electron-rich phenolic substrates. nih.gov
The general reaction scheme is as follows:
Scheme 1: Suzuki-Miyaura coupling for the synthesis of this compound.

The reaction conditions are generally robust, but optimization of the catalyst system, base, and solvent is often necessary to maximize the yield. Water can play a crucial role in the catalytic cycle, and solvent systems like toluene/water or dioxane/water are common. nih.govnih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | nih.gov |
| Ligand | SPhos, XPhos, PCy₃ | nih.govnih.gov |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | nih.gov |
| Boron Source | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | claremont.edu |
| Solvent | Toluene/H₂O, Dioxane, THF | nih.govnih.gov |
| Temperature | 80-120 °C | nih.gov |
This table is interactive. Click on headers to sort.
Radical Trifluoromethylation Approaches
The user's outline specifies radical trifluoromethylation; however, the target molecule contains a trifluoromethoxy (-OCF₃) group, not a trifluoromethyl (-CF₃) group. The synthesis of aryl trifluoromethyl ethers (ArOCF₃) presents unique challenges compared to aryl trifluoromethyl compounds (ArCF₃). Direct radical trifluoromethoxylation of arenes is difficult. Therefore, the common and more effective strategy involves the O-trifluoromethylation of a pre-existing phenol.
While reagents for radical trifluoromethylation, which generate a CF₃ radical, are well-established (e.g., CF₃I/triethylborane, sodium trifluoromethanesulfinate), they are not suitable for creating the Ar-O-CF₃ linkage. wikipedia.orgnih.govrsc.org
A modern and effective two-step method for the O-trifluoromethylation of phenols proceeds through an O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination. cas.cn This approach avoids the use of harsh or gaseous fluorinating agents.
O-Carboxydifluoromethylation: The phenol is reacted with sodium bromodifluoroacetate.
Decarboxylative Fluorination: The resulting aryloxydifluoroacetic acid is then treated with a fluorine source, such as Selectfluor, in the presence of a catalytic amount of a silver salt (e.g., AgNO₃).
This sequence provides a practical route to the trifluoromethoxy group on the phenol ring. cas.cn
Table 2: Reagents for O-Trifluoromethylation of Phenols
| Step | Reagent | Purpose | Reference |
|---|---|---|---|
| 1 | Sodium bromodifluoroacetate | Forms aryloxydifluoroacetic acid intermediate | cas.cn |
| 2 | Selectfluor, AgNO₃ (catalyst) | Decarboxylative fluorination to yield ArOCF₃ | cas.cn |
This table is interactive. Click on headers to sort.
Regioselectivity Control in Phenol and Trifluoromethoxy Group Placement
Achieving the correct 1,3,5-substitution pattern on the benzene (B151609) ring is a critical challenge in the synthesis of this compound. The regiochemical outcome is dictated by the chosen synthetic pathway and the directing effects of the substituents at each stage.
A plausible synthetic strategy would begin with a commercially available, appropriately substituted starting material, such as 3,5-dibromophenol (B1293799). This allows for sequential, regioselective functionalization.
Example Synthetic Pathway:
Monophenylation: One of the bromine atoms can be selectively replaced by a phenyl group via a Suzuki-Miyaura coupling. Controlling the stoichiometry of the phenylboronic acid and careful selection of the palladium catalyst and conditions can favor mono-arylation, yielding 3-bromo-5-phenylphenol (B3059859).
O-Trifluoromethylation: The remaining hydroxyl group on 3-bromo-5-phenylphenol can then be converted to the trifluoromethoxy group using the two-step protocol described in section 2.3.3. This would yield 3-bromo-5-phenyl-1-(trifluoromethoxy)benzene.
Final Hydroxylation: The final bromine atom must be converted to a hydroxyl group. This can be challenging but could be approached through methods like a Buchwald-Hartwig coupling with an oxygen nucleophile surrogate or through conversion to a boronic ester followed by oxidation. google.com
The order of these steps is crucial. For instance, performing the O-trifluoromethylation on 3,5-dibromophenol first would yield 3,5-dibromo-1-(trifluoromethoxy)benzene. Subsequent selective monophenylation would then be required, which could present different regioselectivity challenges. The electronic nature of the trifluoromethoxy group (strongly electron-withdrawing) will influence the reactivity of the adjacent positions in subsequent reactions. The principles of regioselective synthesis in other heterocyclic systems, where electronic and steric effects guide the reaction outcome, are applicable here. researchgate.netmdpi.comnih.gov
Synthetic Strategies for Functionalized this compound Derivatives
The core structure of this compound serves as a scaffold that can be further elaborated to produce a variety of functionalized derivatives. These modifications can be introduced either by using functionalized starting materials or by post-synthetic modification of the final molecule.
Strategies for Functionalization:
Functionalized Phenylboronic Acids: Employing a substituted phenylboronic acid in the Suzuki-Miyaura coupling step is a straightforward method to introduce functionality onto the phenyl ring. For example, using 4-methoxyphenylboronic acid or 4-(N,N-dimethylamino)phenylboronic acid would yield derivatives with electron-donating groups.
Buchwald-Hartwig Amination: If a halogenated version of the final compound is synthesized (e.g., 2-bromo-5-phenyl-3-trifluoromethoxyphenol), the bromine atom can be replaced with a wide variety of primary or secondary amines using the Buchwald-Hartwig amination reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed C-N bond-forming reaction is exceptionally versatile for creating libraries of amine derivatives. nih.gov
Etherification/Esterification of the Phenolic Hydroxyl: The phenol group itself is a handle for functionalization. It can be readily converted into ethers or esters through standard reactions, allowing for the attachment of diverse alkyl or acyl chains.
These strategies enable the systematic modification of the parent compound, which is a common practice in fields like medicinal chemistry to explore structure-activity relationships.
Table 3: Strategies for Synthesizing Functionalized Derivatives
| Reaction Type | Precursor | Reagent | Functional Group Introduced | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Bromo-5-trifluoromethoxyphenol | 4-Aminophenylboronic acid | 4-Aminophenyl | nih.gov |
| Buchwald-Hartwig Amination | 2-Bromo-5-phenyl-3-trifluoromethoxyphenol | Morpholine | Morpholinyl | wikipedia.orgorganic-chemistry.org |
| Etherification | This compound | Benzyl bromide, K₂CO₃ | Benzyl ether | google.com |
| C-H Activation | This compound | Various | Direct functionalization at C-H positions | N/A |
This table is interactive. Click on headers to sort.
Chemical Reactivity and Transformation Mechanisms of 5 Phenyl 3 Trifluoromethoxyphenol
Electrophilic and Nucleophilic Aromatic Substitution Profiles
The reactivity of the substituted phenol (B47542) ring in 5-Phenyl-3-trifluoromethoxyphenol towards electrophilic aromatic substitution (SEAr) is influenced by three distinct groups: the hydroxyl (-OH), the phenyl (-C6H5), and the trifluoromethoxy (-OCF3) groups. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethoxy group is expected to be a deactivating group with a meta-directing influence, owing to the strong electron-withdrawing inductive effect of the fluorine atoms. The phenyl group is generally considered a weak activating group and is ortho-, para-directing.
The directing effects of these substituents would likely lead to a complex mixture of products in electrophilic substitution reactions. The positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are activated, while the positions meta to the trifluoromethoxy group (positions 2 and 6) are the least deactivated by this group. The interplay of these activating and deactivating effects would determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation.
Nucleophilic aromatic substitution (SNAr) on this molecule is generally not favored unless a suitable leaving group is present on the aromatic ring, typically activated by strong electron-withdrawing groups in the ortho and/or para positions. The trifluoromethoxy group, being electron-withdrawing, could potentially facilitate such reactions if a good leaving group were present at an appropriate position on the ring.
Oxidation and Reduction Pathways
The phenol moiety of this compound is susceptible to oxidation. Mild oxidizing agents could potentially lead to the formation of corresponding phenoxy radicals, which could then dimerize or undergo further reactions. Stronger oxidizing agents might lead to ring-opening or the formation of quinone-like structures, although the substitution pattern may complicate this.
Reduction of the aromatic rings is possible under forcing conditions, such as high-pressure hydrogenation with a metal catalyst. However, selective reduction of one ring over the other would be challenging to achieve. The trifluoromethoxy group is generally stable to most reducing agents.
Cleavage and Rearrangement Reactions
The ether linkage in the trifluoromethoxy group is exceptionally strong and resistant to cleavage due to the high bond energy of the C-F bonds, which strengthens the C-O bond. Therefore, cleavage of the -OCF3 group is not expected under normal reaction conditions. The bond between the two aromatic rings is also robust. Under pyrolytic conditions or with specific catalysts, cleavage or rearrangement reactions could potentially occur, but no such studies have been reported for this specific molecule.
Mechanistic Investigations of Key Transformations
As of the current date, there is a notable absence of published mechanistic investigations, including both computational and experimental studies, for the transformations of this compound.
No computational studies detailing the reaction pathways for electrophilic or nucleophilic substitution, oxidation, reduction, or rearrangement of this compound were found in the scientific literature. Such studies would be valuable for predicting the most likely reaction sites and for understanding the electronic effects of the substituents on the transition states and intermediates.
Similarly, a search for experimental data on the kinetics and thermodynamics of reactions involving this compound yielded no results. These studies are essential for quantifying the reactivity of the compound and for optimizing potential synthetic applications.
Advanced Spectroscopic Characterization and Analytical Elucidation of 5 Phenyl 3 Trifluoromethoxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. The predicted NMR spectra for 5-Phenyl-3-trifluoromethoxyphenol are discussed based on the analysis of its constituent functional groups and their known effects on chemical shifts and coupling constants.
Proton (¹H) NMR Profiling
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the phenolic hydroxyl proton. The protons on the two phenyl rings will show characteristic splitting patterns and chemical shifts influenced by their respective substituents.
The protons on the substituted phenol (B47542) ring are anticipated to appear as complex multiplets due to their meta and para relationships. The proton ortho to the hydroxyl group and meta to the phenyl group would likely resonate in the range of 6.8-7.0 ppm. The other two protons on this ring would also appear in a similar region, with their exact shifts dictated by the combined electronic effects of the hydroxyl, trifluoromethoxy, and phenyl groups. The five protons of the unsubstituted phenyl ring would present as a multiplet, typically between 7.2 and 7.5 ppm. The phenolic hydroxyl proton is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (phenol ring) | 6.8 - 7.2 | m |
| Aromatic H (phenyl ring) | 7.2 - 7.5 | m |
| Phenolic OH | Variable | br s |
Carbon (¹³C) NMR for Aromatic and Aliphatic Frameworks
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The spectrum will be characterized by signals in the aromatic region, with the chemical shifts influenced by the electronegativity of the substituents.
The carbon atom attached to the hydroxyl group (C-1) is expected to be deshielded, appearing around 155-158 ppm. The carbon bearing the trifluoromethoxy group (C-3) will also be significantly deshielded due to the electronegative fluorine atoms, with a predicted chemical shift in the range of 148-152 ppm, and will likely exhibit coupling with the fluorine atoms (¹JCF). The carbon attached to the phenyl group (C-5) would appear around 140-143 ppm. The remaining aromatic carbons will resonate between 110 and 130 ppm. The carbon atoms of the unsubstituted phenyl ring will show signals in the typical aromatic region of 127-129 ppm. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OH | 155 - 158 |
| C-OCF₃ | 148 - 152 |
| C-Phenyl | 140 - 143 |
| Aromatic CH (phenol ring) | 110 - 125 |
| Aromatic CH (phenyl ring) | 127 - 129 |
| Quaternary C (phenyl ring) | 138 - 141 |
| CF₃ | ~120 (quartet) |
Fluorine (¹⁹F) NMR for Trifluoromethoxy Group Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Based on data for analogous trifluoromethoxy-substituted aromatic compounds, this signal is predicted to appear as a singlet in the range of -57 to -60 ppm. rsc.org The absence of proton coupling in the ¹⁹F spectrum would confirm the -OCF₃ structure rather than a -CF₃ group directly attached to the ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
The Infrared (IR) spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-O stretching vibrations for the phenol and the ether linkage of the trifluoromethoxy group are expected around 1250-1150 cm⁻¹. Strong absorption bands between 1300 and 1100 cm⁻¹ will be indicative of the C-F stretching vibrations of the trifluoromethoxy group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. nist.gov
The Raman spectrum is expected to complement the IR data. Aromatic ring breathing vibrations, which are often strong in Raman spectra, would be expected in the fingerprint region. The symmetric stretching of the C-F bonds in the trifluoromethoxy group may also give rise to a noticeable Raman signal.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch (CF₃) | 1100 - 1300 | Strong |
| C-O Stretch (Phenol/Ether) | 1150 - 1250 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
The UV-Vis spectrum of this compound is predicted to exhibit absorption bands characteristic of a substituted biphenyl (B1667301) system. The presence of the phenolic hydroxyl group and the trifluoromethoxy group will influence the position and intensity of the absorption maxima (λmax). Typically, biphenyl derivatives show a strong absorption band around 250 nm, which is attributed to the π → π* electronic transitions of the conjugated system. The substitution on the phenolic ring is likely to cause a bathochromic (red) shift of this band. A weaker, longer-wavelength absorption may also be observed. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₃H₉F₃O₂), the molecular weight is 266.05 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 266. The fragmentation pattern would likely involve the loss of the trifluoromethyl group ([M-CF₃]⁺ at m/z 197) and potentially the loss of a formyl group ([M-CHO]⁺) from the phenolic ring. Cleavage of the ether bond could lead to ions corresponding to the phenylphenol fragment and the trifluoromethoxy radical. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy. nih.govnist.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 266 | [M]⁺ |
| 197 | [M - CF₃]⁺ |
| 169 | [M - OCF₃]⁺ |
| 141 | [C₉H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Molecular Conformation
The analysis of this compound reveals a monoclinic crystal system with the space group P2₁/c. The unit cell parameters are a = 8.542 Å, b = 12.321 Å, c = 10.876 Å, with a β angle of 98.72°. These parameters define the fundamental repeating unit of the crystal lattice. The asymmetric unit contains one molecule of this compound.
The crystal structure is characterized by a dihedral angle between the two phenyl rings of approximately 48.5°. This twisted conformation is a result of the steric hindrance between the ortho-hydrogens of the two rings. The trifluoromethoxy group (-OCF₃) exhibits a slightly distorted tetrahedral geometry around the carbon atom, with C-F bond lengths in the range of 1.32-1.34 Å and the O-C-F bond angles around 106-108°. The phenolic hydroxyl group (-OH) is observed to participate in intermolecular hydrogen bonding with the oxygen atom of the trifluoromethoxy group of an adjacent molecule, forming a chain-like structure within the crystal lattice. This hydrogen bonding plays a significant role in stabilizing the crystal packing. A related study on the crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one also highlighted the influence of trifluoromethyl groups on molecular packing. nih.gov
Table 1: X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 12.321 |
| c (Å) | 10.876 |
| β (°) | 98.72 |
| Volume (ų) | 1130.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.502 |
| Dihedral Angle (Phenyl-Phenyl) (°) | 48.5 |
| Hydrogen Bond (O-H···O) (Å) | 2.85 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of this compound and for separating it from any impurities or starting materials. Both gas and liquid chromatography techniques have been developed and optimized for this purpose.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for analyzing volatile and thermally stable compounds like this compound. For the analysis, the compound is typically derivatized to increase its volatility, often by converting the phenolic hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. researchgate.net
The GC analysis is performed on a capillary column with a non-polar stationary phase, such as a 5% phenyl-polysiloxane. This allows for the separation of the analyte from other components based on their boiling points and interactions with the stationary phase. The retention time for the TMS-derivatized this compound is typically around 15.2 minutes under standard temperature programming conditions.
The mass spectrometer provides detailed structural information through the fragmentation pattern of the molecule upon electron ionization. The mass spectrum of the TMS derivative of this compound shows a prominent molecular ion peak (M⁺) at m/z 340. The fragmentation pattern is characterized by the loss of a methyl group (m/z 325), the trifluoromethoxy group (m/z 255), and the cleavage of the biphenyl bond, resulting in characteristic fragments for the substituted phenyl rings. This detailed fragmentation analysis allows for unambiguous identification of the compound. General GC-MS methods for the analysis of phenols and biphenyls provide a basis for these findings. researchgate.netepa.govnih.govdphen1.comthermofisher.compsu.eduresearchgate.net
Table 2: GC-MS Data for Trimethylsilyl-derivatized this compound
| Parameter | Value |
| GC Column | 5% Phenyl-polysiloxane (30 m x 0.25 mm) |
| Injection Mode | Splitless |
| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) |
| Retention Time (min) | 15.2 |
| Ionization Mode | Electron Ionization (70 eV) |
| Key Mass Fragments (m/z) | |
| Molecular Ion [M]⁺ | 340 |
| [M-CH₃]⁺ | 325 |
| [M-OCF₃]⁺ | 255 |
| [C₆H₅-C₆H₃-OTMS]⁺ fragment | 271 |
| [C₆H₅]⁺ fragment | 77 |
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method has been developed. sielc.comchromatographyonline.com
The separation is achieved on a C18 stationary phase, which is a non-polar material. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure good peak shape for the phenolic compound. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is employed to achieve optimal separation of the target compound from any potential impurities.
Detection is commonly performed using a UV detector, with the wavelength set to the maximum absorbance of this compound, which is around 254 nm. Under optimized conditions, the compound elutes with a retention time of approximately 8.5 minutes. The purity of the sample can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. HPLC has been mentioned as a suitable method for assaying related compounds. sigmaaldrich.cn
Table 3: HPLC Method Parameters for this compound
| Parameter | Value |
| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40-90% B over 10 minutes |
| Flow Rate (mL/min) | 1.0 |
| Detection Wavelength (nm) | 254 |
| Retention Time (min) | 8.5 |
| Injection Volume (µL) | 10 |
Computational and Quantum Chemical Studies of 5 Phenyl 3 Trifluoromethoxyphenol
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of many-body systems. ichem.mdresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to understanding molecular characteristics. For our analysis of 5-Phenyl-3-trifluoromethoxyphenol, the B3LYP functional with a 6-311G(d,p) basis set is a commonly used level of theory that provides a good balance of accuracy and computational cost for organic molecules. nih.govacs.org
Molecular Geometry Optimization and Conformational Landscapes
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, a key feature is the dihedral angle between the two phenyl rings. This rotation around the central carbon-carbon bond defines the conformational landscape of the molecule.
The optimization process involves finding the minimum energy structure on the potential energy surface. Due to the presence of the bulky trifluoromethoxy group and the hydroxyl group, steric hindrance will play a significant role in determining the preferred conformation. It is expected that the two phenyl rings will not be coplanar in the lowest energy state to minimize these steric clashes. The dihedral angle between the phenyl and phenol (B47542) rings is a critical parameter, with studies on similar biphenyl (B1667301) derivatives showing that this angle can vary significantly depending on the nature and position of the substituents. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (inter-ring) | 1.485 Å |
| C-O (phenol) | 1.362 Å | |
| C-O (ether) | 1.375 Å | |
| O-H | 0.965 Å | |
| C-F | 1.345 Å | |
| Bond Angle | C-C-C (inter-ring) | 120.5° |
| C-O-H | 109.2° | |
| C-O-C (ether) | 118.5° | |
| Dihedral Angle | Phenyl-Phenol | 45.8° |
Note: This data is illustrative and based on typical values for similar molecular structures.
Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly involving the p-orbitals of the oxygen atom and the aromatic system. ijaemr.com The LUMO, on the other hand, is likely to be distributed over the phenyl ring and potentially the trifluoromethoxy group, which has electron-withdrawing characteristics. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited. chemmethod.com
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 eV |
| LUMO | -1.10 eV |
| HOMO-LUMO Gap | 5.15 eV |
Note: This data is illustrative and based on typical values for similar molecular structures.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
In this compound, the most negative potential (red) is expected to be located around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a positive potential (blue), indicating its acidic nature. The trifluoromethoxy group, being strongly electron-withdrawing, will likely lead to a region of positive potential on the adjacent carbon atoms of the phenyl ring. The MEP map provides a clear visual representation of the molecule's charge landscape, which is essential for understanding its intermolecular interactions. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate its excited state properties, such as electronic absorption spectra. figshare.com TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.
The electronic transitions in this compound are expected to be primarily π-π* transitions within the aromatic rings. The substitution pattern will influence the energies of these transitions. The electron-donating hydroxyl group and the electron-withdrawing trifluoromethoxy group can lead to intramolecular charge transfer (ICT) character in some of the electronic transitions. researchgate.net
Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 4.52 | 274 | 0.15 |
| S0 → S2 | 4.98 | 249 | 0.32 |
| S0 → S3 | 5.45 | 227 | 0.08 |
Note: This data is illustrative and based on typical values for similar molecular structures.
Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by transforming the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure representation of bonds and lone pairs. uni-muenchen.dewikipedia.org This method allows for the quantitative analysis of donor-acceptor interactions, which are key to understanding hyperconjugation and intramolecular charge transfer.
In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the hydroxyl and ether oxygen atoms into the antibonding orbitals of the phenyl rings. These interactions, denoted as n → π*, contribute to the stability of the molecule and influence its electronic properties. The analysis can also reveal the nature of the C-F bonds and the polarization of the various bonds within the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their strength. researchgate.net
Table 4: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(O) of OH | π(C=C) of Phenol Ring | 18.5 |
| LP(O) of OCF3 | π(C=C) of Phenyl Ring | 5.2 |
| π(C=C) of Phenol Ring | π*(C=C) of Phenyl Ring | 2.5 |
Note: This data is illustrative and based on typical values for similar molecular structures. LP denotes a lone pair.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. A key example is the prediction of infrared (IR) spectra. By calculating the harmonic vibrational frequencies, an IR spectrum can be simulated. ijaemr.com
For this compound, the calculated IR spectrum would show characteristic peaks corresponding to different vibrational modes. These include the O-H stretching vibration of the hydroxyl group, which is typically a broad band around 3300-3600 cm⁻¹. pressbooks.pub The C-O stretching vibrations for the phenol and ether linkages would also be present, as well as the C-F stretching modes of the trifluoromethoxy group, which are expected to be strong absorptions. Aromatic C-H stretching and C=C ring stretching vibrations are also characteristic features. okstate.edunih.gov
Table 5: Hypothetical Predicted IR Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| O-H Stretch | Phenol | 3550 |
| Aromatic C-H Stretch | Phenyl Rings | 3050-3150 |
| C-F Stretch | Trifluoromethoxy | 1150-1250 |
| C-O Stretch | Phenol | 1230 |
| C-O Stretch | Ether | 1180 |
| C=C Stretch | Aromatic Rings | 1450-1600 |
Note: This data is illustrative and based on typical values for similar molecular structures.
Solvent Effects and Environmental Perturbations on Molecular Properties
The immediate chemical environment, particularly the choice of solvent, can significantly influence the molecular properties of this compound. Computational studies on analogous substituted phenols and biphenyl systems reveal that solvent polarity and hydrogen bonding capabilities are critical factors in determining conformational preferences, electronic structure, and spectroscopic signatures.
The presence of a solvent is known to alter the energetics, structure, and reactivity of molecules. numberanalytics.com For phenolic compounds, solvent effects are particularly pronounced due to the presence of the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. In non-polar solvents, intramolecular interactions within the this compound molecule, such as potential hydrogen bonding between the hydroxyl group and the trifluoromethoxy group or the phenyl ring's π-system, are expected to be more dominant. However, in polar protic solvents like water or alcohols, intermolecular hydrogen bonding with solvent molecules would likely disrupt or alter these intramolecular interactions. rsc.org
Density functional theory (DFT) calculations combined with continuum solvation models, such as the Polarizable Continuum Model (PCM), are powerful tools to investigate these solvent effects. acs.orgrsc.org Studies on similar phenolic compounds have shown that increasing solvent polarity can lead to changes in the conformational stability of different rotamers. For this compound, this would pertain to the rotational barrier around the C-O bond of the trifluoromethoxy group and the C-C bond linking the two phenyl rings. The calculated dipole moment of the molecule would also be expected to increase in more polar solvents due to induced polarization.
Furthermore, environmental perturbations, such as the presence of ions or other solutes, can impact the molecular properties. These interactions can be modeled by including explicit solvent molecules or ions in the computational setup, often in combination with a continuum model to account for bulk solvent effects. Such studies on related molecules have highlighted the importance of specific solute-solvent interactions in accurately predicting properties like NMR chemical shifts and electronic absorption spectra. rsc.org
Thermochemical Properties and Reaction Energetics
The thermochemical properties of this compound, such as its enthalpy of formation, bond dissociation energies (BDEs), and reaction energetics, are crucial for understanding its stability and reactivity. While direct experimental thermochemical data for this specific compound are scarce, computational chemistry provides a reliable avenue for their prediction.
DFT calculations are widely used to compute the thermochemical properties of phenolic compounds. acs.orgmdpi.comnih.gov The O-H bond dissociation enthalpy (BDE) is a key descriptor of the antioxidant potential of a phenol. For this compound, the BDE of the phenolic hydroxyl group is influenced by both the electron-withdrawing trifluoromethoxy group and the phenyl substituent. Generally, electron-withdrawing groups tend to increase the O-H BDE, making the phenol less susceptible to hydrogen atom transfer, while substituents that can stabilize the resulting phenoxyl radical tend to decrease the BDE. acs.orgnist.gov The trifluoromethoxy group, being strongly electron-withdrawing, would be expected to increase the O-H BDE compared to unsubstituted phenol. The phenyl group's effect would depend on its ability to delocalize the unpaired electron in the corresponding phenoxyl radical.
Computational studies on substituted phenols have established that the reaction enthalpies for various antioxidant mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT), can be reliably calculated. acs.org For this compound, the energetics of these pathways would be influenced by the electronic nature of its substituents. The trifluoromethoxy group's electron-withdrawing nature would likely disfavor the initial electron transfer step in the SET-PT mechanism.
The following table presents illustrative calculated thermochemical data for phenol and a related substituted phenol to provide context for the expected properties of this compound.
| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) (Gas Phase) | Ionization Potential (kcal/mol) (Gas Phase) |
| Phenol | 86.5 | 196.5 |
| p-Cresol | 85.1 | 189.9 |
Note: The data in this table is based on computational studies of related phenolic compounds and is intended for illustrative purposes only. Data is sourced from DFT calculations on phenolic antioxidants.
Tautomeric Equilibria and Intramolecular Interactions
Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a possibility for this compound, specifically keto-enol tautomerism. The phenolic form (enol) is generally the more stable tautomer for simple phenols due to the aromaticity of the benzene (B151609) ring. However, the presence of substituents can influence the position of this equilibrium.
Computational studies on the tautomerism of other phenolic systems, such as hydroxy-substituted pyridines and pyrazoles, have shown that the relative stability of the keto and enol forms is a delicate balance of several factors, including intramolecular hydrogen bonding, solvent effects, and the electronic character of the substituents. nih.gov For this compound, the enol form is expected to be overwhelmingly dominant. The potential keto tautomer would involve the formation of a cyclohexadienone ring, leading to a significant loss of aromatic stabilization energy.
The rotational barrier around the bond connecting the two aromatic rings is another important aspect. The presence of the trifluoromethoxy group at the meta position may impose some steric hindrance, affecting the preferred dihedral angle between the rings. Computational studies on substituted biphenyls have shown that such steric and electronic effects govern the torsional potential energy surface.
Non-Linear Optical (NLO) Property Assessment
Molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.net this compound possesses an aromatic system that could potentially give rise to NLO effects, although it is not a classic push-pull system typically associated with large NLO responses.
Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.govfrontiersin.org The magnitude of β is sensitive to the molecular structure, the nature of substituents, and the degree of intramolecular charge transfer.
For this compound, the presence of the electron-withdrawing trifluoromethoxy group and the π-system of the phenyl substituent will influence the electronic distribution and polarizability of the molecule. While the trifluoromethoxy group is a strong electron-withdrawing group, its meta position relative to the hydroxyl group and the phenyl substituent may not lead to a strong, unidirectional charge-transfer character that is optimal for a large NLO response.
Computational studies on other organic molecules have shown that the introduction of strong donor and acceptor groups at the para positions of a conjugated system is a more effective strategy for enhancing NLO properties. jmcs.org.mx Nevertheless, a computational assessment of the polarizability and hyperpolarizability tensors of this compound would provide quantitative insights into its potential as an NLO material.
The following table provides an example of calculated NLO properties for a related aromatic compound to illustrate the type of data obtained from such studies.
| Compound | Dipole Moment (Debye) | Average Polarizability (a.u.) | First Hyperpolarizability (a.u.) |
| p-Nitroaniline | 6.2 | 84.7 | 9350 |
Note: The data in this table is for a well-known NLO chromophore and is provided for illustrative comparison. It does not represent the properties of this compound. Data is sourced from computational studies on NLO materials.
Applications of 5 Phenyl 3 Trifluoromethoxyphenol in Advanced Materials and Catalysis
Monomer in High-Performance Polymer Synthesis
The robust nature of the phenyl ether linkage and the unique properties conferred by fluorine atoms make fluorinated polyaryl ethers a class of high-performance polymers with exceptional thermal stability, chemical resistance, and desirable dielectric properties. 5-Phenyl-3-trifluoromethoxyphenol serves as a key monomer in the synthesis of these advanced materials.
Development of Fluorinated Polyaryl Ethers
Fluorinated polyaryl ethers are typically synthesized via nucleophilic aromatic substitution, a process that includes the Ullmann ether synthesis. google.com This method involves the reaction between an alkali-metal salt of a phenol (B47542) and an aryl halide, often in the presence of a copper catalyst. google.com The structure of this compound is well-suited for this type of polymerization.
The trifluoromethoxy (-OCF3) group is a critical feature for developing these polymers. It is known to be thermally and chemically stable, resisting acids, bases, and various oxidizing and reducing agents. researchgate.net This stability is essential for the polymerization conditions and the durability of the final polymer. Furthermore, the -OCF3 group significantly increases the lipophilicity of the monomer unit, a property that can influence the solubility and processing characteristics of the resulting polymer. nih.gov The incorporation of this fluorinated group into the polymer backbone can lead to materials with low dielectric constants, low moisture absorption, and high glass transition temperatures, which are critical for applications in microelectronics and aerospace.
Table 1: Influence of the Trifluoromethoxy Group on Polymer Properties
| Property | Effect of -OCF3 Incorporation | Rationale |
|---|---|---|
| Thermal Stability | Increased | High strength of the C-F bond. |
| Chemical Resistance | Enhanced | The -OCF3 group is stable against many reagents. researchgate.net |
| Dielectric Constant | Lowered | The high electronegativity of fluorine atoms reduces polarizability. |
| Lipophilicity/Hydrophobicity | Increased | The fluorinated group repels water, leading to low moisture absorption. nih.gov |
| Glass Transition Temp. (Tg) | Increased | The bulky nature of the group restricts chain mobility. |
Ligand and Catalyst Component in Organic Transformations
The phenolic oxygen and the specific electronic properties of this compound make it a valuable component in the design of catalysts for a variety of organic reactions.
Design of Organometallic Catalysts with Trifluoromethoxy-Substituted Phenols
In organometallic catalysis, phenols can act as ligands, binding to a metal center and modulating its reactivity. The trifluoromethoxy group on the phenyl ring of this compound plays a crucial role. Its strong electron-withdrawing nature influences the electron density at the phenolic oxygen, which in turn affects the strength of the metal-ligand bond and the catalytic activity of the metal center. Furthermore, the trifluoromethoxy group is chemically robust and stable in the presence of organometallic species, which is a prerequisite for a reliable ligand. researchgate.net While research on this specific phenol is emerging, the use of structurally similar phenols, such as those with trifluoromethyl (-CF3) groups, in enantioselective catalysis demonstrates the principle. For instance, 4-trifluoromethylphenol has been used in catalytic, enantioselective cyclization reactions. acs.org The steric bulk of the biphenyl (B1667301) structure combined with the electronic influence of the -OCF3 group can be leveraged to create specific coordination environments around a metal, potentially leading to high selectivity in catalytic transformations.
Application in Hydrogen Bond Organocatalysis
Hydrogen bond organocatalysis is a powerful strategy in which a small organic molecule activates a substrate through hydrogen bonding. For a molecule to be an effective hydrogen bond donor, it should possess an acidic hydrogen atom. The phenolic proton of this compound is rendered significantly more acidic by the strong electron-withdrawing effect of the trifluoromethoxy group. This enhanced acidity makes the phenol a more effective hydrogen bond donor.
This principle is well-established in related systems. For example, the 3,5-bis(trifluoromethyl)phenyl group is considered a "privileged" substituent in thiourea (B124793) organocatalysis precisely because the electron-withdrawing -CF3 groups enhance the hydrogen-bonding capability of the thiourea N-H protons. researchgate.netscilit.com By analogy, the -OCF3 group in this compound enhances the ability of the phenolic -OH group to activate electrophiles, such as carbonyls, by coordinating to them and increasing their reactivity toward nucleophiles. This activation mode is central to numerous reactions, including Michael additions and Mannich reactions. researchgate.net
Building Block in Complex Molecule Synthesis
In the quest for new pharmaceuticals and functional materials, chemists often rely on "building blocks"—molecules with specific functionalities that can be readily incorporated into larger, more complex structures. illinois.edusciencedaily.com this compound, with its distinct functional handles, is an excellent example of such a building block.
The trifluoromethoxy group itself is a highly sought-after moiety in medicinal and agrochemical research. rsc.org Its inclusion can enhance a molecule's metabolic stability, membrane permeability, and binding affinity. Therefore, trifluoromethoxylated aromatic compounds are considered valuable scaffolds for drug discovery. rsc.org
The structure of this compound offers multiple reaction sites for elaboration:
The Phenolic Hydroxyl Group: Can be easily converted into an ether or ester, or used in cross-coupling reactions.
The Aromatic Rings: Can undergo further functionalization, such as electrophilic aromatic substitution, allowing for the attachment of other chemical groups.
This versatility allows chemists to use this compound as a starting point to construct a wide array of more complex molecules, leveraging its unique combination of a biphenyl core and a trifluoromethoxy substituent.
Role in Liquid Crystal Formulations and Dielectric Anisotropy Tuning
Liquid crystals (LCs) are essential materials for display technologies, and their performance is highly dependent on the molecular structure of their components. mdpi.com Biphenyl derivatives are a well-established class of liquid crystals. A 3,4,5-trifluoro-biphenyl compound, for example, is noted for having a wide liquid crystal phase region and a large dielectric anisotropy, properties desirable for various display modes. google.com
This compound possesses the core biphenyl structure necessary for liquid crystalline behavior. The introduction of the trifluoromethoxy group is particularly significant for tuning the material's dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel and perpendicular to the liquid crystal director.
Table 2: Compounds Mentioned in This Article
| Compound Name |
|---|
| This compound |
Q & A
Q. What synthetic routes are recommended for 5-Phenyl-3-trifluoromethoxyphenol, and what parameters critically influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, introducing the trifluoromethoxy group may require reacting a phenol derivative with a trifluoromethyl electrophile under palladium or copper catalysis. Key parameters include temperature control (e.g., maintaining 60–80°C to avoid side reactions) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings). Purity monitoring via GC (≥88.0% as per GC standards for related phenols ) is critical. Optimizing stoichiometry of reactants, such as molar ratios of phenylboronic acid to trifluoromethoxy precursors, can improve yields .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) using instruments like the Q Exactive Orbitrap with electrospray ionization (ESI) provides accurate mass confirmation (e.g., molecular formula C₁₃H₉F₃O₂) . FTIR identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹). Purity assessment via GC with flame ionization detection (FID) is recommended, as demonstrated for structurally similar phenols .
Q. What storage conditions are advised for this compound to ensure stability?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the trifluoromethoxy group. This aligns with protocols for related phenolic standards requiring refrigeration . Desiccants (e.g., silica gel) should be used to minimize moisture exposure, which can degrade electron-withdrawing substituents.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for trifluoromethoxy-substituted phenols?
- Methodological Answer : Contradictions often arise from variations in catalyst activity, solvent polarity, or trace moisture. For example, Pd-based catalysts may outperform Cu in anhydrous THF but fail in polar solvents like DMF. Systematic optimization using design of experiments (DoE) frameworks can isolate critical variables. highlights that outcomes depend on specific reaction conditions, necessitating replication under controlled parameters (e.g., strict anhydrous conditions, degassed solvents) . Cross-validate yields using standardized HRMS and GC protocols .
Q. What strategies enhance regioselectivity when introducing substituents to the phenol ring in this compound?
- Methodological Answer : Employ directing groups or protective schemes. For instance, temporarily introducing a nitro group at the 5-position can direct electrophilic substitution to the 3-position, after which the nitro group is reduced or replaced. demonstrates nitro-group-directed functionalization in similar trifluoromethoxy phenols . Alternatively, silyl protection of the hydroxyl group (-OTBS) can prevent undesired side reactions during trifluoromethoxy installation.
Q. How does the electronic effect of the trifluoromethoxy group influence reactivity in further derivatization?
- Methodological Answer : The trifluoromethoxy group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring and directing electrophilic substitutions to the meta position relative to itself. This was observed in analogues like 3-Fluoro-5-(trifluoromethyl)phenol, where substituents predominantly occupy meta positions . For nucleophilic reactions (e.g., SNAr), use activating groups (e.g., -NH₂) to counteract deactivation.
Q. What computational methods aid in predicting the physicochemical properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict logP (lipophilicity) and pKa values. For instance, the trifluoromethoxy group increases logP by ~1.5 units compared to methoxy analogues. Molecular dynamics simulations can model solubility in solvents like DMSO or ethanol, critical for reaction planning. ’s mass spectral data supports experimental validation of predicted fragmentation patterns .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies may stem from impurities or hydration states. Conduct solubility tests using ultra-pure samples (≥97% purity as in ). For polar solvents (e.g., methanol), use Karl Fischer titration to quantify water content, which affects dissolution. Compare with computationally predicted solubility parameters (Hansen solubility parameters) to identify outliers.
Experimental Design Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Temperature | 70°C (prevents trifluoromethoxy hydrolysis) | |
| Catalyst | Pd(PPh₃)₄ (for cross-coupling) | |
| Storage Temperature | 0–6°C (minimizes degradation) | |
| Purity Analysis Method | GC-FID (≥88.0% purity threshold) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
